2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide - 732247-67-5

2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Catalog Number: EVT-2883391
CAS Number: 732247-67-5
Molecular Formula: C16H15N3O
Molecular Weight: 265.316
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Compound Description: This series of compounds was designed as potential tubulin polymerization inhibitors. Several derivatives showed effective antiproliferative activity against HeLa, MCF-7, and HT-29 cancer cell lines. Compound 7d, a specific compound within this series, exhibited potent activity against these cell lines by inducing apoptosis, arresting cells in the G2/M phase, and inhibiting tubulin polymerization in a manner consistent with colchicine. []

(1-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)-N-((1-(4-vinylbenzyl)-1H-benzo[d]imidazol-2-yl)methyl)methanamine-κ4N,N′,N″,N‴)tris(nitrato-kO,O′)-erbium(III)

Compound Description: This compound, with the formula C29H27ErN8O9, has been characterized through single-crystal X-ray diffraction, revealing its triclinic crystal system and specific lattice parameters. []

Relevance: While structurally distinct from 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, this compound shares the key feature of a pyridin-2-ylmethyl group. This shared structural element suggests potential similarities in their chemical properties and interactions with biological targets. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

Compound Description: This compound, denoted as 10f phosphate, emerged as a promising antimicrobial agent with an enhanced safety profile compared to existing options. Notably, it exhibited improved survival protection in MRSA systemic infection mice models compared to linezolid and demonstrated high oral bioavailability. In vivo toxicology experiments suggest a reduced risk of bone marrow suppression compared to existing drugs. []

Relevance: Though structurally diverse from 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, 10f phosphate incorporates a pyridin-2-yl group within its structure. This shared moiety suggests potential similarities in their binding affinities and interactions with biological targets, albeit their different pharmacological activities. []

N-((1-(Phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide

Compound Description: This compound underwent extensive quantum chemical studies and vibrational spectroscopic analysis. DFT calculations using B3LYP functional with 6-31G (d, p) and 6-311++G (d, p) basis sets were used to assign vibrational frequencies and derive structural information. Experimental FTIR and FT-Raman spectra supported the theoretical findings. The study provided detailed interpretations of the molecular spectra based on Potential Energy Distribution (PED). []

Relevance: This compound shares the central N-((1H-indol-2-yl)methyl)acetamide core with 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Although substituted differently on the indole ring, their similar core structure suggests potential similarities in their reactivity and physicochemical properties. []

N-((3-Methyl-1-(phenylsulfonyl)-1H-indol-2-yl)methyl) acetamide (N3MP2MA)

Compound Description: This compound, abbreviated as N3MP2MA, has undergone detailed vibrational analysis using FTIR and FT-Raman spectroscopy. Quantum chemical calculations, employing B3LYP/6-31G(d,p) and B3LYP/6-311++G(d,p) levels of theory, provided insights into its geometric parameters and vibrational modes. The study corroborated experimental data with theoretical wavenumbers and explored intramolecular interactions using NBO and NLMO analysis. Additionally, it calculated significant non-linear properties like electric dipole moment and first hyperpolarizability using B3LYP calculations, along with HOMO-LUMO energy gap and Mulliken population analysis on atomic charges. []

Relevance: This compound shares a significant structural similarity with 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, featuring the same core structure of N-((1H-indol-2-yl)methyl)acetamide. While differing in the substituents on the indole ring, their shared core suggests potential similarities in their chemical behavior and physicochemical characteristics. []

3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678)

Compound Description: JNJ-53718678 is a potent and orally bioavailable fusion inhibitor of respiratory syncytial virus (RSV) identified through extensive medicinal chemistry efforts. Its efficacy was demonstrated in a phase 2a challenge study in healthy adults, and it is currently being evaluated in hospitalized infants and adults. Co-crystal structures of JNJ-53718678 derivatives have been instrumental in rationalizing the structure-activity relationship (SAR) trends observed. []

Relevance: This compound shares the indole ring system with 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Despite differences in their overall structures and biological targets, the presence of the indole moiety suggests potential similarities in their chemical properties and pharmacological profiles. []

1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde

Compound Description: The crystal structure of this compound, C22H15N3O, was determined using X-ray diffraction. Key structural features include a dihedral angle of 33.72 (3)° between the two indole units and a weak intramolecular C—H⋯N interaction. Crystal packing analysis revealed weak C—H⋯O and C—H⋯π interactions forming a two-dimensional network. []

Relevance: This compound features an indole ring linked to a pyridine ring, a structural motif also present in 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. While the exact connectivity and substituents differ, this shared structural element highlights a potential relationship in their chemical and physical properties. []

N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]acetamide

Compound Description: This compound, C23H20N2O3S2, was characterized using X-ray crystallography. Key structural features include a phenylsulfonyl ring and phenylthio ring with dihedral angles of 66.5 (7)° and 81.2 (6)°, respectively, relative to the indole unit. Crystal packing analysis showed centrosymmetric dimers linked by pairs of N—H⋯O hydrogen bonds with a graph-set motif R22(14). The crystal structure is further stabilized by weak intermolecular C—H⋯O and C—H⋯π interactions. []

Relevance: This compound shares a core structure of an acetamide group linked to an indole ring with the target compound, 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Although it has different substituents on the indole ring, the presence of the shared core structure suggests potential similarities in their chemical reactivity and physicochemical properties. []

1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033)

Compound Description: MK-8033, a potent and specific c-Met/Ron dual kinase inhibitor, demonstrates preferential binding to the activated kinase conformation. Notably, it effectively inhibits tumor growth in a c-Met amplified (GTL-16) subcutaneous tumor xenograft model. Its development involved a novel two-step synthesis of benzylic sulfonamides and its selectivity for the activated kinase state is supported by X-ray crystallographic evidence. []

Relevance: This compound shares the pyridin-2-ylmethyl group with the target compound, 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. This shared structural motif suggests potential similarities in their chemical properties and interactions with biological targets, despite differences in their overall structures and pharmacological profiles. []

(E)-2-(2-Butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide Analogues

Compound Description: This series of compounds was synthesized using a highly efficient, convergent approach. The key intermediate, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI, INT-01), a significant metabolite of Losartan, played a crucial role in the synthesis. The final compounds were characterized using 1H NMR, 13C NMR, Mass Spectroscopy, and elemental analyses. []

Relevance: These compounds, while structurally distinct from 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, highlight the significance of imidazole derivatives in medicinal chemistry, particularly in relation to Losartan, an angiotensin II receptor blocker. This connection suggests a broader context for understanding the potential applications of compounds containing similar heterocyclic moieties. []

2-(3-(2-Chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl)acetohydrazide Derivatives

Compound Description: This series of compounds, denoted as 4(a-f), were synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, Mass, IR, and elemental analysis. These thiazole derivatives containing an indole moiety and an azetidine ring were evaluated for their antimicrobial activity using the agar disc diffusion method. []

Relevance: These compounds share the indole ring as a core structural element with 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Despite the differences in their overall structures and substituents, the shared indole moiety suggests a potential relationship in their chemical properties and biological activities. []

2-((1H-Indol-3-yl)thio/sulfinyl)-N-phenylacetamide Derivatives (4-49C and 1-HB-63)

Compound Description: These derivatives, specifically 4-49C and 1-HB-63, exhibit potent in vitro inhibitory activity against human respiratory syncytial virus (RSV). Mechanistic studies revealed distinct modes of action: 4-49C acts as a membrane fusion inhibitor, while 1-HB-63 targets RSV genome replication/transcription. Despite their in vitro efficacy, both compounds lacked in vivo activity in BALB/c mice, potentially due to rapid metabolism. []

Relevance: These compounds share the core structure of a phenyl-substituted acetamide linked to an indole ring with 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Although their mechanisms of action and biological targets differ, their structural similarities suggest potential overlap in their chemical properties and interactions with biological systems. []

N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides

Compound Description: This class of molecules was identified through a custom library synthesis and screening platform called Chemotype Evolution and structure-based design. These compounds are potent and selective covalent inhibitors of KRASG12C, a point mutant of KRAS implicated in various cancers. Their mechanism involves a rapid covalent reaction with cysteine 12 of GDP-KRASG12C, leading to submicromolar inhibition of downstream signaling in a KRASG12C-specific manner. []

Relevance: These compounds share the core structure of 2-(1H-indol-1-yl)acetamide with the target compound. The presence of this shared moiety suggests potential similarities in their binding affinities and interactions with biological targets, even though they exhibit distinct pharmacological activities and target different proteins. []

N-[4-Bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

Compound Description: This compound, C24H20Br2N2O4S, was analyzed using X-ray crystallography, revealing a planar indole ring system and a distorted tetrahedral configuration around the S atom. The sulfonyl-bound phenyl ring is orthogonal to the indole ring system, and the conformation of the phenylsulfonyl substituent is influenced by intramolecular C—H⋯O hydrogen bonds. The crystal structure is characterized by glide-related molecules linked via N—H⋯O hydrogen bonds and C—H⋯π interactions, forming chains. Inversion-related chains are interconnected through C—H⋯π interactions, forming layers stabilized by π–π interactions involving the indole moiety. []

Relevance: This compound shares a core structure of an acetamide group linked to an indole ring with the target compound, 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Despite having different substituents on the indole ring and the phenyl ring attached to the acetamide group, the presence of the shared core structure suggests potential similarities in their chemical reactivity and physicochemical properties. []

2-((1H-Indol-3-yl)thio)-N-phenyl-acetamide Derivatives

Compound Description: This series of novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs was investigated for their anti-influenza A virus (IAV) activity using 2D-QSAR, 3D-QSAR, molecular docking, and ADMET prediction studies. This research was spurred by the emergence of drug-resistant IAV strains, particularly concerning in the context of the COVID-19 pandemic. The study identified promising compounds with potent theoretical anti-IAV activity and favorable pharmacological profiles, paving the way for designing potential influenza therapies. []

Relevance: These compounds share the N-phenylacetamide moiety and the presence of an indole ring with 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. While the indole attachment point and the presence of a sulfur linker differentiate these compounds, their shared structural elements and exploration as antiviral agents highlight their relevance in understanding the structure-activity relationships of indole-containing acetamides. []

3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

Compound Description: The crystal structure of this compound, with formula C11H10F2N4O, was determined using X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P21/n. []

Relevance: This compound, though structurally different from 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, possesses a pyridin-2-yl group. This shared moiety suggests the possibility of similarities in their binding preferences and interactions with biological targets, despite their distinct overall structures. []

N-(4-Bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

Compound Description: This compound, C18H15BrF2N4O, has been structurally characterized through single-crystal X-ray diffraction. It crystallizes in the monoclinic system with the space group C2/c. []

Relevance: Similar to 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, this compound also contains a pyridin-2-yl substituent. Despite differences in their overall structures, this shared feature hints at potential similarities in their binding interactions and chemical properties. []

1-Hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LOH,OH) and 4-(2-Hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole (LH,OH)

Compound Description: These compounds, LOH,OH and LH,OH, are ESIPT-capable imidazole derivatives. LOH,OH, the first of its kind, features the imidazole moiety acting as both a proton acceptor and donor. Selective reduction of LOH,OH's imidazolic OH group yields LH,OH. Both exhibit solid-state luminescence, with LOH,OH emitting orange light and LH,OH emitting light green due to differences in their proton transfer sites and mechanisms. []

Relevance: These compounds, while structurally distinct from 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, share the common feature of a pyridin-2-yl group. This structural similarity suggests a potential for overlapping binding characteristics and interactions with biological targets, despite differences in their overall structures and photophysical properties. []

N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Compound Description: This newly synthesized molecule, lacking a suitable analytical method, was the subject of a study to develop and validate a UV visible spectroscopic method for its analysis. The developed method was validated according to ICH guidelines for linearity, accuracy, precision, sensitivity, specificity, robustness, and ruggedness. The compound was also subjected to stress degradation studies under various conditions, including acidic, basic, oxidative, UV light, and altered temperature and humidity, to evaluate the method's specificity. []

N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide (Compound 8)

Compound Description: Developed as a selective CYP11B2 inhibitor, Compound 8 effectively lowers aldosterone levels in humans while sparing cortisol, addressing the limitation of earlier aldosterone synthase inhibitors like LCI699. This compound represents a significant advancement in the treatment of hypertension and other conditions associated with aldosterone excess. Its preclinical and clinical pharmacokinetic and pharmacodynamic data support its potential as a therapeutic agent. []

Relevance: This compound shares the indole ring system with 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Despite their distinct overall structures and biological targets, the presence of this shared moiety suggests they may exhibit some common chemical properties. []

N-[(3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl]propionamide

Compound Description: This compound, with the formula C24H22N2O3S2, has been structurally characterized using X-ray crystallography. The phenyl rings of the molecule show specific dihedral angles relative to the indole ring system, indicating their spatial orientation. Intramolecular C—H⋯O and N—H⋯O hydrogen bonds contribute to the molecule's stability. The crystal packing analysis reveals intermolecular N—H⋯O and C—H⋯O hydrogen bonds, along with C—H⋯π and π-π interactions, influencing the crystal lattice arrangement. []

Relevance: This compound, while structurally similar to 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, primarily differs in the substitution on the acetamide nitrogen. Instead of a pyridin-2-ylmethyl group, it has a simple ethyl group. Despite this difference, the shared core structure, consisting of the indole, sulfonyl, thioether, and acetamide moieties, suggests potential similarities in their chemical reactivity and physicochemical properties. []

tert-Butyl N-methyl-N-[4-(6-{[4-(pyridin-2-yl-κN)-1H-1,2,3-triazol-1-yl-κN3]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamate

Compound Description: This compound acted as a ligand to form a novel copper(II) coordination polymer. The resulting complex, characterized by X-ray crystallography, displayed a chain-like structure stabilized by hydrogen bonds and coordination interactions. The presence of the acetonitrile monosolvate further influenced the crystal packing arrangement. []

Relevance: Although structurally distinct from 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, this compound shares a key structural feature: a pyridin-2-yl group. This shared moiety suggests potential similarities in their coordination chemistry and interactions with metal ions, despite differences in their overall structures. []

[4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide Derivatives

Compound Description: This series of compounds, incorporating a pyridin-2-yl group, were synthesized and evaluated for their antifungal activities against Candida albicans and Aspergillus niger. Notably, they exhibited superior antifungal activity compared to the reference drug fluconazole. Their potent activity highlights their potential as antifungal agents. []

Relevance: These compounds, while structurally diverse from 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, share the common feature of a pyridin-2-yl group directly attached to an acetamide moiety. This structural similarity suggests the potential for overlapping binding interactions with biological targets, even though their overall structures and pharmacological activities may differ. []

3-[(8-Butoxyquinolin-2-yl)methyl]-1-(pyridin-2-ylmethyl)-1H-imidazol-3-ium hexafluoridophosphate

Compound Description: The crystal structure of this compound, consisting of a C23H25N4O+ cation and a PF6- anion, was analyzed using X-ray diffraction. The imidazolium ring exhibited specific dihedral angles with both the pyridine ring and the quinoline system. The crystal packing was stabilized by intermolecular C—H⋯F and C—H⋯N hydrogen bonds. []

Relevance: This compound shares the pyridin-2-ylmethyl group with the target compound, 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Despite differences in their overall structures and the presence of a charged imidazolium ring in this compound, the shared pyridin-2-ylmethyl group suggests potential similarities in their chemical properties and interactions with biological targets. []

N-[(4-Methoxy-1H-indol-2-yl)methyl]propanamide (UCM 386)

Compound Description: Classified as an antagonist of the membrane melatonin receptor MT1 and a partial agonist of the MT2 receptor, UCM 386 was investigated alongside melatonin for its effects on murine Colon 38 cancer growth both in vitro and in vivo. Results demonstrated that both UCM 386 and melatonin independently decreased cell proliferation and increased apoptosis in vitro and in vivo, suggesting a potential role for both MT2 and RZR/ROR nuclear receptors in melatonin's oncostatic effects. []

Relevance: This compound, while possessing a propanamide linker instead of the acetamide in 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, shares the indole ring system. Although UCM 386 targets melatonin receptors, its structural similarities with the target compound, particularly the indole moiety, suggest potential commonalities in their physicochemical properties. []

2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)acetamide Derivatives

Compound Description: This series of 18 derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide were synthesized and characterized for their cytotoxic activity against various cancer cell lines (MCF7, A549, HeLa, and HEK293). Results showed that ortho substitutions on the N-phenyl ring enhanced cytotoxic activity, particularly against MCF7 cells. This finding highlights the potential of these derivatives as anticancer agents. []

Relevance: These compounds are structurally analogous to 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, sharing a core structure of an acetamide group linked to an indole ring. The key difference lies in the modification of the indole ring, which in these derivatives exists in the isatin (1H-indoline-2,3-dione) form. This structural variation, while significant, suggests that both compound series could share similarities in their chemical reactivity and interactions with biological systems, albeit potentially exhibiting distinct pharmacological profiles. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

Compound Description: K-604, a potent and aqueous-soluble acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor, demonstrates 229-fold selectivity over ACAT-2. Its high aqueous solubility (up to 19 mg/mL at pH 1.2) and improved oral absorption make it a promising clinical candidate for diseases involving ACAT-1 overexpression. This compound's development involved replacing a 6-methylene chain with a piperazine unit, enhancing both solubility and oral absorption compared to its predecessors. []

Relevance: While structurally distinct from 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, K-604 incorporates a pyridine ring within its structure. This shared feature suggests the possibility of similar binding interactions and pharmacological profiles, although their overall structures and specific targets differ. []

6-(Imidazo[1,2-a]pyridin-2-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives

Compound Description: These compounds, synthesized as potential antibacterials, are built upon a 6-heteryl-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold. Evaluation of their antimicrobial activity against S. aureus, E. coli, and B. subtilis revealed moderate activity. Notably, the parent compound showed potent activity against P. aeruginosa, surpassing the reference drug streptomycin in a double dilution assay. Despite promising results, docking studies against P. aeruginosa TrmD did not indicate strong inhibitory activity. []

Relevance: These compounds, while structurally distinct from 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, highlight the exploration of heterocyclic systems for antimicrobial activity. The presence of imidazole and pyridine rings in these compounds, although in a different arrangement and context, suggests a broader relevance to the target compound in the context of medicinal chemistry and heterocyclic compound design. []

N-[3-Methyl-1-phenyl-1-(1H-tetrazol-1-yl)butan-2-yl]acetamide

Compound Description: The crystal structure of this compound, C14H19N5O, has been determined using X-ray crystallography. The molecule exhibits a dihedral angle of 68.39 (4)° between the tetrazole and phenyl rings. In the crystal lattice, molecules are connected through a network of N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds, forming two-dimensional layers parallel to the bc plane. []

Relevance: This compound shares the acetamide functional group with 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Although their overall structures differ significantly, this shared group suggests a potential for some similarities in their chemical properties and reactivity, although their pharmacological activities are likely distinct. []

(Acetato-κO){bis[(2,4-dimethyl-1H-pyrazol-1-yl)methyl][(pyridin-2-yl)methyl]amine}cobalt(II) hexafluoridophosphate

Compound Description: In this complex, a cobalt(II) ion is coordinated by a tripodal ligand containing a pyridin-2-ylmethyl group and an acetate ligand, forming a distorted trigonal-bipyramidal geometry. The crystal structure, stabilized by intermolecular C—H⋯F and C—H⋯O hydrogen bonds, reveals the arrangement of the complex ions and the influence of non-covalent interactions on the solid-state structure. []

Relevance: This compound highlights the coordination chemistry of the pyridin-2-ylmethyl group, a key structural feature also present in 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. This shared moiety suggests potential similarities in their coordination behavior with metal ions, despite their different overall structures and chemical environments. []

(Z)-Methyl 4-({3-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}methyl)benzoate

Compound Description: The crystal structure of this compound, C21H17N3O4, reveals a planar conformation stabilized by a network of N—H⋯O hydrogen bonds forming dimers and chains. The presence of π-π stacking interactions further contributes to the crystal packing arrangement. []

Relevance: This compound shares the indole ring system with 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Despite the different substituents and the presence of an imidazolidine ring, the shared indole moiety suggests potential similarities in their chemical properties and reactivity. []

N-{[3-Bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide

Compound Description: This compound, C21H17BrN2O4S2, was analyzed using X-ray crystallography. The indole ring system exhibits specific dihedral angles with the N- and C-bonded benzene rings, while the benzene rings themselves are nearly perpendicular. Intramolecular N—H⋯O and C—H⋯O hydrogen bonds, along with aromatic π–π stacking interactions, stabilize the molecular conformation. Short Br⋯O contacts link molecules into chains, which are further interconnected through weak C—H⋯π interactions, forming a three-dimensional network. []

Relevance: This compound shares the core structure of a sulfonamide group linked to an indole ring with the target compound, 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Despite having different substituents on the indole ring and the absence of the pyridin-2-ylmethyl group, the presence of the shared core structure, especially the indole and sulfonamide moieties, suggests potential similarities in their chemical reactivity and physicochemical properties. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

Compound Description: This compound was designed based on the structure of a known cholinesterase and monoamine oxidase dual inhibitor, ASS234, and QSAR predictions. MBA236 exhibited potent inhibition of both cholinesterases (acetylcholinesterase and butyrylcholinesterase) and monoamine oxidases (MAO-A and MAO-B), making it a promising multi-target drug candidate for Alzheimer's disease. Molecular modeling and kinetic studies suggest a dual binding mode to acetylcholinesterase, potentially explaining its inhibitory effect on Aβ aggregation. []

Relevance: This compound shares the indole ring system and a propylamine linker attached to the indole nitrogen with 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide. Despite differences in the substituents on the indole ring and the absence of the acetamide moiety, the shared structural features suggest potential similarities in their chemical properties and interactions with biological targets. []

2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin Analogues

Compound Description: This novel series of melatonin analogs was designed to investigate the structure-activity relationships of MT2-selective melatonin receptor antagonists. The incorporation of a 2,3-dihydro-1H-indol-1-ylmethyl moiety, replacing the indole ring system in melatonin, led to the identification of potent and selective MT2 antagonists. These compounds provide valuable insights into the binding site requirements of melatonin receptors and serve as a basis for developing new therapeutics targeting melatonin-regulated pathways. []

Relevance: These compounds are structurally related to 2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, sharing a core structure of an acetamide group linked to an indole-like moiety. Notably, the 2,3-dihydro-1H-indol-1-ylmethyl group replaces the simple indole in the target compound, introducing structural changes that could influence their pharmacological profiles while potentially retaining some similarities in their chemical properties. []

Properties

CAS Number

732247-67-5

Product Name

2-(1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

IUPAC Name

2-indol-1-yl-N-(pyridin-2-ylmethyl)acetamide

Molecular Formula

C16H15N3O

Molecular Weight

265.316

InChI

InChI=1S/C16H15N3O/c20-16(18-11-14-6-3-4-9-17-14)12-19-10-8-13-5-1-2-7-15(13)19/h1-10H,11-12H2,(H,18,20)

InChI Key

IZJFHSSZRYXEIK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CC=N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.